5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-EN-1-one
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Overview
Description
5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-en-1-one is a synthetic organic compound with the molecular formula C16H17F4NO2. It is characterized by the presence of a cyclohexene ring substituted with dimethyl groups and a phenylamino group that is further substituted with a tetrafluoroethoxy group. This compound is primarily used in research and development settings due to its unique chemical properties.
Scientific Research Applications
5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-en-1-one is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylamino Group: The phenylamino group is attached through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the cyclohexene derivative.
Substitution with Tetrafluoroethoxy Group: The tetrafluoroethoxy group is introduced via a nucleophilic substitution reaction using a tetrafluoroethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group may facilitate binding to active sites, while the tetrafluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one: Lacks the tetrafluoroethoxy group, resulting in different chemical and biological properties.
5,5-Dimethyl-3-(4-methoxyphenylamino)cyclohex-2-en-1-one: Contains a methoxy group instead of a tetrafluoroethoxy group, affecting its reactivity and applications.
Uniqueness
5,5-Dimethyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)cyclohex-2-en-1-one is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in research settings where these properties are advantageous.
Properties
IUPAC Name |
5,5-dimethyl-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F4NO2/c1-15(2)8-11(6-12(22)9-15)21-10-4-3-5-13(7-10)23-16(19,20)14(17)18/h3-7,14,21H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRVDOQZIDCBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)OC(C(F)F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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